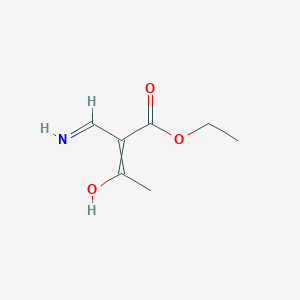

Ethyl (2E)-2-acetyl-3-aminoacrylate

CAS No.:

Cat. No.: VC18724073

Molecular Formula: C7H11NO3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11NO3 |

|---|---|

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | ethyl 3-hydroxy-2-methanimidoylbut-2-enoate |

| Standard InChI | InChI=1S/C7H11NO3/c1-3-11-7(10)6(4-8)5(2)9/h4,8-9H,3H2,1-2H3 |

| Standard InChI Key | GGNGWQCOLPTAFF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(=C(C)O)C=N |

Introduction

Ethyl (2E)-2-acetyl-3-aminoacrylate is an organic compound belonging to the class of aminoacrylate derivatives. It is characterized by its unique structural features, which include an ethyl ester group, an acetyl group, and an amino group attached to an acrylate backbone. This compound has garnered significant interest in various scientific fields, particularly in medicinal chemistry and organic synthesis, due to its reactivity and biological properties.

Synthesis Methods

Ethyl (2E)-2-acetyl-3-aminoacrylate can be synthesized through several methods, often involving the condensation of ethyl acetoacetate with various amines or other reactive intermediates. The synthesis requires careful control of reaction conditions, such as temperature and pH, to yield high purity products. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product identity.

Biological and Medicinal Applications

Ethyl (2E)-2-acetyl-3-aminoacrylate exhibits notable biological activities, making it a valuable compound in biochemical research. It has been studied for its potential as a building block in pharmaceuticals and its role in enzyme-catalyzed reactions. The compound's ability to interact with specific molecular targets makes it valuable in metabolic pathway studies. Its structural features allow it to act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further biochemical processes.

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Building block for drug synthesis |

| Biochemical Research | Substrate for enzyme-catalyzed reactions |

| Metabolic Pathway Studies | Interaction with specific molecular targets |

Research Findings and Future Directions

Research indicates that derivatives of ethyl (2E)-2-acetyl-3-aminoacrylate may have cytotoxic properties, making them candidates for further investigation in cancer therapy. The compound's unique structural features and reactivity make it suitable for further functionalization and application in complex organic syntheses. Future studies could explore its potential in developing novel therapeutic agents and understanding its role in biochemical pathways.

Comparison with Similar Compounds

Ethyl (2E)-2-acetyl-3-aminoacrylate is distinct from other compounds due to the presence of both an amino group and an acetyl group on the acrylate backbone. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research. For comparison, compounds like ethyl acetate and methyl acrylate lack the amino functionality, while acetylacetone shares similar reactivity in condensation reactions but lacks the acrylate backbone.

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl Acetate | Simple ester without amino group | Primarily used as a solvent |

| Methyl Acrylate | Ester with acrylate backbone | Lacks amino functionality |

| Acetylacetone | Diketone structure | Similar reactivity in condensation reactions |

| Ethyl (2E)-2-acetyl-3-aminoacrylate | Ethyl ester, acetyl group, amino group | Unique reactivity and biological properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume